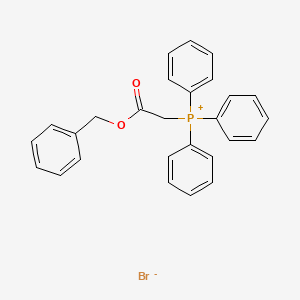
Tetraoctylammonium chloride
Vue d'ensemble
Description
Tetraoctylammonium chloride (TOACl) is a quaternary ammonium salt commonly used as a catalyst in organic synthesis .
Synthesis Analysis
The synthesis of Tetraoctylammonium chloride involves stirring samples for 2 hours on a vortex mixer and then placing them in a centrifuge .Molecular Structure Analysis
The molecular formula of Tetraoctylammonium chloride is [CH3(CH2)7]4N (Cl). It has a molecular weight of 502.34 .Chemical Reactions Analysis
Tetraoctylammonium chloride is known for its strong attraction to membranes. It acts as a cationic surfactant, featuring a structure comprising four octyl chains, each incorporating an amine group .Physical And Chemical Properties Analysis
Tetraoctylammonium chloride appears as crystals with a melting point of 50-54 °C . It is used for R&D purposes and not for medicinal, household, or other uses .Applications De Recherche Scientifique
Catalyst in Organic Synthesis
Tetraoctylammonium chloride (TOACl) is a quaternary ammonium salt commonly used as a catalyst in organic synthesis . It plays a crucial role in facilitating various chemical reactions, particularly those involving phase transfer.
Preparation of Polyaniline-based Calcium Selective Electrode
TOACl is used as a cationic additive in the preparation of the polyaniline-based calcium selective electrode . This application is significant in the field of electrochemistry and sensor technology.
Synthesis of Gold Nanoparticles
TOACl serves as a phase transfer catalyst in the Brust-Schiffrin synthesis of gold nanoparticles . This method is widely used in nanotechnology for the production of stable, monodisperse gold nanoparticles.
Stabilization of Colloidal Gold Nanoparticles
In a study, TOACl was used to prepare stable and reactive colloidal small (~3 nm) gold nanoparticles by using multi-dentate polyoxometalates as protecting agents in non-polar solvents . These nanoparticles exhibit exceptional stability even under conditions of high concentration, long-term storage, heating, and addition of bases .
Catalyst in Oxidation Reactions
The gold nanoparticles prepared using TOACl display excellent catalytic performance in various oxidation reactions of organic substrates using molecular oxygen as the sole oxidant . This application is particularly relevant in green chemistry, where the use of safe and environmentally friendly oxidants is encouraged.
Transfer Agent in Two-Phase Synthesis
Similar to its bromide counterpart, Tetraoctylammonium bromide (TOAB), TOACl can also be used as a phase transfer agent to transfer gold tetrachloroaurate from the aqueous phase to the organic phase in a two-phase (organic-aqueous) method of alkanethiol stabilized gold nanoparticle synthesis .
Mécanisme D'action
Target of Action
Tetraoctylammonium chloride is a quaternary ammonium salt that is commonly used as a catalyst in organic synthesis . It is primarily used as a phase transfer catalyst and as a cationic additive in the preparation of the polyaniline-based calcium selective electrode .
Mode of Action
The mode of action of Tetraoctylammonium chloride is primarily based on its role as a phase transfer catalyst. In this role, it facilitates the migration of a reactant from one phase into another phase where reaction can take place . As a cationic additive, it aids in the preparation of the polyaniline-based calcium selective electrode .
Biochemical Pathways
Its role as a phase transfer catalyst suggests that it may influence a variety of reactions where such catalysts are employed .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to be poorly absorbed from the gastrointestinal tract and may be subject to extensive hepatic metabolism .
Result of Action
The primary result of the action of Tetraoctylammonium chloride is to facilitate reactions in organic synthesis as a phase transfer catalyst . It also aids in the preparation of the polyaniline-based calcium selective electrode .
Action Environment
The efficacy and stability of Tetraoctylammonium chloride can be influenced by various environmental factors. For instance, its effectiveness as a phase transfer catalyst may be affected by the nature of the phases, the specific reactants, and the reaction conditions
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tetraoctylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.ClH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIPOQLGBPXPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475517 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctylammonium chloride | |
CAS RN |
3125-07-3 | |
| Record name | Tetraoctylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00475517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetraoctylammonium chloride acts as a surface passivating agent for perovskite films. [] It effectively reduces surface and grain boundary defects, which are known to cause nonradiative recombination and hinder device performance. This passivation leads to:
ANone: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, the molecular formula for Tetraoctylammonium chloride is (C8H17)4NCl. It consists of a tetraoctylammonium cation [(C8H17)4N+] and a chloride anion (Cl−).
ANone: Tetraoctylammonium chloride demonstrates compatibility with various materials and exhibits stability under diverse conditions:
- Solvent extraction: It effectively extracts metal chloride salts like zinc(II), manganese(II), and iron(III) from aqueous solutions, showcasing its potential for metal recovery from industrial waste streams. []
- Electrode development: It serves as a robust sensor in chloride-selective electrodes, demonstrating stability and effectiveness in analytical applications. []
- Polymer synthesis and blending: It acts as a catalyst in the synthesis of cyclic carbonates from polymeric epoxides, and the resulting polymers exhibit good miscibility with other polymers, expanding its utility in materials science. [, ]
ANone: Tetraoctylammonium chloride acts as an efficient catalyst in various reactions:
- Cyclic carbonate synthesis: It catalyzes the reaction between carbon dioxide (CO2) and glycidyl ethers, enabling the synthesis of polycarbonates. This reaction is significant for CO2 utilization and sustainable polymer production. [, ]
- Biogas upgrading: It acts as a component in deep eutectic solvents (DESs), facilitating the capture of carbon dioxide from biogas, contributing to a cleaner fuel source. []
A: The structure of Tetraoctylammonium chloride directly influences its metal extraction capabilities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)